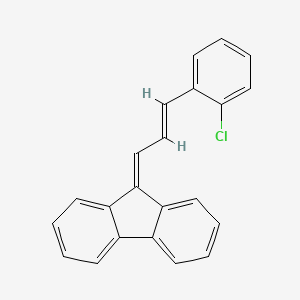![molecular formula C28H16F12Sn B14747410 Tetrakis[3-(trifluoromethyl)phenyl]stannane CAS No. 1262-75-5](/img/structure/B14747410.png)
Tetrakis[3-(trifluoromethyl)phenyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[3-(trifluoromethyl)phenyl]stannane is an organotin compound with the molecular formula C28H16F12Sn. It is characterized by the presence of four trifluoromethylphenyl groups attached to a central tin atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis[3-(trifluoromethyl)phenyl]stannane typically involves the reaction of tin tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide or 3-(trifluoromethyl)phenyllithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CF3)MgBr→Sn[C6H4(CF3)]4+4MgBrCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
Tetrakis[3-(trifluoromethyl)phenyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The trifluoromethylphenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxides, while reduction could produce tin(II) compounds. Substitution reactions can result in the formation of new organotin derivatives with different functional groups.
科学研究应用
Tetrakis[3-(trifluoromethyl)phenyl]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: The compound is used in the development of new materials with unique electronic and structural properties.
作用机制
The mechanism by which tetrakis[3-(trifluoromethyl)phenyl]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The trifluoromethylphenyl groups can influence the electronic properties of the tin atom, affecting its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of the reaction or application.
相似化合物的比较
Similar Compounds
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but with boron as the central atom instead of tin.
Tetrakis(pentafluorophenyl)borate: Another similar compound with pentafluorophenyl groups attached to a boron center.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: This compound features aluminum as the central atom with fluorinated aryl groups.
Uniqueness
Tetrakis[3-(trifluoromethyl)phenyl]stannane is unique due to the presence of tin as the central atom, which imparts distinct electronic and structural properties compared to similar compounds with boron or aluminum centers
属性
CAS 编号 |
1262-75-5 |
|---|---|
分子式 |
C28H16F12Sn |
分子量 |
699.1 g/mol |
IUPAC 名称 |
tetrakis[3-(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/4C7H4F3.Sn/c4*8-7(9,10)6-4-2-1-3-5-6;/h4*1-2,4-5H; |
InChI 键 |
YAWLMBRKFWDGDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


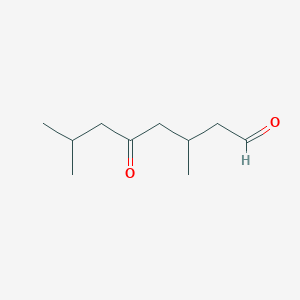


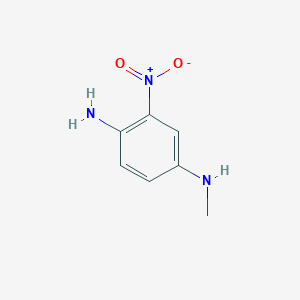

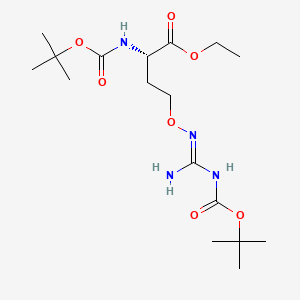
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
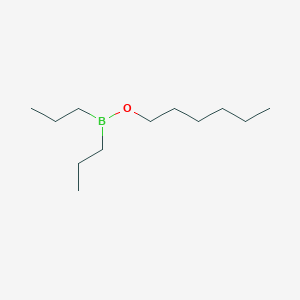
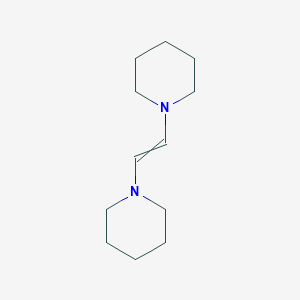
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
